Lenalidomide-C2-alkyne

Description

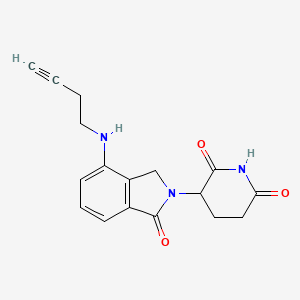

Lenalidomide-C2-alkyne is a chemically modified derivative of lenalidomide, an immunomodulatory drug (IMiD) widely used in hematological malignancies such as multiple myeloma and chronic lymphocytic leukemia (CLL) . The "C2-alkyne" designation refers to the introduction of an alkyne group at the second carbon position of the lenalidomide backbone. This modification is primarily designed to enable conjugation via click chemistry, facilitating applications in targeted drug delivery systems, proteolysis-targeting chimeras (PROTACs), or molecular probes for research . While the parent compound lenalidomide acts by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, to degrade specific substrate proteins (e.g., IKZF1/3), the addition of the alkyne group may alter binding kinetics, pharmacokinetics (PK), or downstream efficacy .

Properties

Molecular Formula |

C17H17N3O3 |

|---|---|

Molecular Weight |

311.33 g/mol |

IUPAC Name |

3-[7-(but-3-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C17H17N3O3/c1-2-3-9-18-13-6-4-5-11-12(13)10-20(17(11)23)14-7-8-15(21)19-16(14)22/h1,4-6,14,18H,3,7-10H2,(H,19,21,22) |

InChI Key |

KGRRSLOGXAKFHT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-C2-alkyne typically involves the modification of the lenalidomide molecule to introduce the alkyne group. One common method involves the bromination of methyl 2-methyl-3-nitrobenzoate, followed by cyclization with 3-aminopiperidine-2,6-dione to form the lenalidomide precursor. The alkyne group can then be introduced through a series of reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. This includes the use of green chemistry principles to minimize environmental impact and the implementation of continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C2-alkyne undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the alkyne group to yield alkenes or alkanes.

Common Reagents and Conditions

Common reagents used in these reactions include sodium acetylide, hydrogen gas with palladium catalysts, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield carbonyl compounds, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Lenalidomide-C2-alkyne has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies of protein interactions and cellular pathways.

Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Lenalidomide-C2-alkyne involves its interaction with molecular targets such as cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of specific proteins, which can modulate various cellular pathways. The alkyne group may enhance these interactions by providing additional binding sites or altering the compound’s conformation .

Comparison with Similar Compounds

Research and Clinical Implications

- Advantages of this compound: Enables precise conjugation for targeted therapies (e.g., antibody-drug conjugates) . Potential for reduced systemic toxicity compared to parent drugs if localized delivery is achieved.

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.